[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone
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Overview
Description
[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone is a complex organic compound that belongs to the class of sulfonylpiperazines This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenylsulfonyl group and a cyclobutylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may act as an inhibitor or modulator of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share the piperazine core structure and exhibit diverse biological activities.
Sulfonyl Compounds: Similar compounds include sulfonylureas and sulfonamides, which are used in various pharmaceutical applications.
Uniqueness
What sets [4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone apart is its unique combination of a sulfonylpiperazine structure with a cyclobutylmethanone moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-cyclobutylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S/c16-13-6-1-2-7-14(13)22(20,21)18-10-8-17(9-11-18)15(19)12-4-3-5-12/h1-2,6-7,12H,3-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZOJBDHSDURHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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